molecular formula C10H18OSi B14405940 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol CAS No. 87655-77-4

3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol

Katalognummer: B14405940
CAS-Nummer: 87655-77-4
Molekulargewicht: 182.33 g/mol
InChI-Schlüssel: ODQOMMRZYHBBNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is an organic compound with the molecular formula C10H18OSi . This compound features a heptatriene backbone with a hydroxyl group at the fourth position and a trimethylsilyl group at the third position. It is of interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol typically involves the reaction of heptatriene derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

87655-77-4

Molekularformel

C10H18OSi

Molekulargewicht

182.33 g/mol

InChI

InChI=1S/C10H18OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h6,8-9,11H,2H2,1,3-5H3

InChI-Schlüssel

ODQOMMRZYHBBNE-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(C(=C=C)[Si](C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.